6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by further functionalization to introduce the pyrazole and triazole moieties .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput techniques and advanced purification methods such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its unique structure and biological activity.
Biological Research: Investigated for its interactions with various biological targets.
Industrial Applications: Used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinolines: Similar in structure but with different biological activities.
Imidazoles: Share some structural features but differ in their chemical reactivity and applications.
Uniqueness
6-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of pyrazole, triazole, and thiadiazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13ClN6S |
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Molecular Weight |
296.78 g/mol |
IUPAC Name |
6-(4-chloro-2-methylpyrazol-3-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H13ClN6S/c1-6(2)4-8-14-15-11-18(8)16-10(19-11)9-7(12)5-13-17(9)3/h5-6H,4H2,1-3H3 |
InChI Key |
QFIPPAOOEVDOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C2N1N=C(S2)C3=C(C=NN3C)Cl |
Origin of Product |
United States |
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